molecular formula C16H19N3O3 B2848389 N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide CAS No. 2201432-82-6

N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide

Cat. No. B2848389
CAS RN: 2201432-82-6
M. Wt: 301.346
InChI Key: CKGKEJWAWVPCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

JAK enzymes are involved in the signaling pathways of cytokines, which are proteins that regulate the immune system and inflammation. N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide selectively inhibits JAK3 and to a lesser extent, JAK1, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK activity, this compound reduces the production of cytokines and suppresses the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the suppression of T-cell activation, the reduction of cytokine production, and the inhibition of immune cell migration. In animal models of autoimmune diseases, this compound has been shown to reduce disease severity and improve clinical outcomes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide for lab experiments is its specificity for JAK3 and JAK1, which allows for selective inhibition of cytokine signaling pathways. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

For research include the development of more potent and selective JAK inhibitors, the investigation of combination therapies with other drugs, and the exploration of new therapeutic applications beyond autoimmune diseases.

Synthesis Methods

The synthesis of N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide involves several steps, including the preparation of intermediate compounds and their subsequent reaction with other reagents. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.

Scientific Research Applications

N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide has been studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate the immune system and inflammation.

properties

IUPAC Name

N-cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-15(21)19(2)10-14(20)17-12-6-4-11(5-7-12)16(22)18-13-8-9-13/h3-7,13H,1,8-10H2,2H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGKEJWAWVPCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)NC2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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